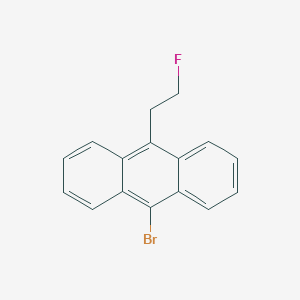

9-Bromo-10-(2-fluoroethyl)anthracene

Description

Contextualization of Anthracene (B1667546) Derivatives in Contemporary Chemical Science

The scientific community's interest in anthracene derivatives stems from their versatile molecular framework, which allows for a wide range of chemical modifications. jksus.org These modifications can fine-tune the electronic and optical properties of the anthracene core, leading to the development of novel materials with tailored functionalities. rsc.org The extended π-conjugated system of the anthracene molecule is fundamental to its electronic properties and is a key reason for its utility in various advanced applications. Current time information in Pasuruan, ID.

Overview of Halogenated and Substituted Anthracenes in Fundamental Research

The introduction of halogen atoms and other substituents onto the anthracene skeleton is a common strategy to modulate its intrinsic properties. Halogenation, in particular, can significantly influence the photophysical behavior of anthracene derivatives. For instance, the presence of a bromine atom, as seen in 9-bromoanthracene (B49045), can alter the fluorescence and phosphorescence characteristics of the molecule. guidechem.com

Substituents at the 9 and 10 positions of the anthracene ring are of particular interest because they can induce significant changes in the molecule's steric and electronic properties. This can, in turn, affect its solid-state packing and luminescent efficiency. beilstein-journals.org Research has shown that the introduction of various groups at these positions can lead to materials with enhanced performance in electronic devices. ossila.com

Specific Research Focus on 9-Bromo-10-(2-fluoroethyl)anthracene

While extensive research exists for a variety of halogenated and substituted anthracenes, specific studies on this compound are not widely available in public literature. However, based on the known chemistry of related compounds, we can infer the scientific interest in this particular molecule.

The combination of a bromo and a fluoroethyl substituent at the 9 and 10 positions, respectively, suggests a focus on creating a molecule with a unique balance of electronic and steric properties. The bromine atom can serve as a handle for further chemical transformations through cross-coupling reactions, while the fluoroethyl group can enhance the molecule's stability and influence its intermolecular interactions. jksus.orgresearchgate.net

The synthesis of asymmetrically substituted anthracenes like this compound presents a synthetic challenge but offers the potential for novel materials with precisely controlled properties. researchgate.net The study of such molecules would likely involve detailed photophysical characterization to understand the interplay between the different substituents and the anthracene core. mdpi.com

Detailed Research Findings

Research into related compounds provides a framework for understanding the potential properties and applications of this compound. For instance, studies on other 9,10-disubstituted anthracenes have revealed important structure-property relationships. The nature of the substituents can impact the quantum yield of fluorescence, the emission wavelength, and the lifetime of the excited state. uq.edu.au

The synthesis of such compounds often starts from readily available precursors like anthracene or 9-bromoanthracene. rsc.orgjksus.org The introduction of the second substituent can be achieved through various organic reactions, including nucleophilic substitution or cross-coupling reactions. researchgate.net

Data Tables

To provide a comparative context, the following table summarizes some key properties of related anthracene derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 9-Bromoanthracene | 1564-64-3 | C₁₄H₉Br | 257.13 | Yellow to orange powder/crystals | 105 |

| 9,10-Dibromoanthracene (B139309) | 523-27-3 | C₁₄H₈Br₂ | 336.03 | Yellow to orange powder/crystals | 227 |

This data is compiled from various sources for comparative purposes. ossila.comossila.com

General Strategies for 9,10-Disubstituted Anthracene Scaffold Construction

The creation of a 9,10-disubstituted anthracene framework is fundamental to the synthesis of the target compound. Various strategies have been developed to achieve this, primarily through annulation reactions or the functionalization of a pre-existing anthracene core.

Direct and Indirect Annulation Approaches

Annulation reactions provide a powerful method for constructing the anthracene skeleton from simpler precursors. Direct approaches, such as the Diels-Alder reaction, can form the central ring of the anthracene system in a single step. For instance, the reaction of a suitable diene with a dienophile can generate the 9,10-dihydroanthracene (B76342) skeleton, which can then be aromatized and further functionalized. While not a direct route to 9,10-disubstitution, this method establishes the core structure for subsequent modifications. Indirect methods may involve multi-step sequences, including Friedel-Crafts reactions to build up the polycyclic system, followed by cyclization and aromatization.

Transition Metal-Catalyzed Coupling Reactions for Anthracene Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used for the functionalization of the anthracene nucleus. The Suzuki-Miyaura cross-coupling reaction is particularly noteworthy. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of synthesizing 9,10-disubstituted anthracenes, a di-halogenated anthracene, such as 9,10-dibromoanthracene, can be sequentially coupled with different boronic acids to introduce various substituents at the 9 and 10 positions. This approach offers a high degree of control over the final structure. nih.govacs.orgchem-station.comnih.govresearchgate.netrsc.org

Precursor Synthesis and Targeted Functionalization Routes

The synthesis of this compound necessitates the preparation of key intermediates and the regioselective introduction of the bromo and fluoroethyl groups.

Synthesis of Mono- and Di-brominated Anthracene Intermediates

The synthesis of brominated anthracene precursors is a critical first step. 9-Bromoanthracene can be prepared by the direct bromination of anthracene using reagents like N-bromosuccinimide (NBS). For the synthesis of 9,10-dibromoanthracene, anthracene is treated with bromine in a suitable solvent like carbon tetrachloride or acetic acid. orgsyn.orgchemicalbook.comtandfonline.comprepchem.com The resulting 9,10-dibromoanthracene is a versatile intermediate for subsequent functionalization.

Stereoselective and Regioselective Introduction of Fluoroethyl Moieties

The introduction of the 2-fluoroethyl group onto the anthracene core is a key challenge. While direct fluoroethylation of an existing anthracene derivative is one possibility, a more common strategy involves the coupling of a pre-functionalized building block. For instance, a Suzuki-Miyaura coupling reaction could be employed between 9-bromoanthracene and a (2-fluoroethyl)boronic acid derivative. Alternatively, other transition metal-catalyzed couplings could be utilized to attach the fluoroethyl side chain.

Achieving regioselectivity, i.e., the specific introduction of the fluoroethyl group at the 10-position of 9-bromoanthracene, is crucial. This is often accomplished by leveraging the differing reactivity of the two bromine atoms in 9,10-dibromoanthracene in a sequential cross-coupling strategy. By carefully controlling the reaction conditions and stoichiometry, one bromine atom can be selectively replaced, leaving the other available for a subsequent reaction.

Optimization of Synthetic Pathways for this compound

Optimizing the synthetic route to this compound involves several considerations to maximize yield, purity, and efficiency. Key areas for optimization include:

Catalyst and Ligand Selection: In transition metal-catalyzed coupling reactions, the choice of palladium catalyst and the associated ligands is critical for achieving high yields and selectivity.

Reaction Conditions: Parameters such as solvent, temperature, and reaction time must be carefully controlled to favor the desired product and minimize side reactions.

Purification Methods: Efficient purification techniques are necessary to isolate the target compound from starting materials, byproducts, and catalyst residues.

Below is a table summarizing various synthetic approaches to substituted anthracenes, which could be adapted for the synthesis of this compound.

| Reaction Type | Starting Material | Reagents | Product Type | Key Features |

| Diels-Alder Reaction | Anthracene, Maleic Anhydride | Heat | 9,10-dihydroanthracene adduct | Forms the core anthracene skeleton. blogspot.comwikipedia.org |

| Bromination | Anthracene | Bromine, Carbon Tetrachloride | 9,10-Dibromoanthracene | Provides a key intermediate for functionalization. orgsyn.orgchemicalbook.comtandfonline.comprepchem.com |

| Suzuki-Miyaura Coupling | 9,10-Dibromoanthracene, Arylboronic acid | Palladium catalyst, Base | 9,10-Diarylanthracene | Allows for the introduction of various substituents. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90867-01-9 |

|---|---|

Molecular Formula |

C16H12BrF |

Molecular Weight |

303.17 g/mol |

IUPAC Name |

9-bromo-10-(2-fluoroethyl)anthracene |

InChI |

InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2 |

InChI Key |

DZQNOKMNVOUKSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 9 Bromo 10 2 Fluoroethyl Anthracene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Assignment

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, and HMBC) are not available for 9-Bromo-10-(2-fluoroethyl)anthracene.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

While the nominal mass can be calculated, specific mass spectrometry data, including the precise molecular weight from high-resolution mass spectrometry (HRMS) and a detailed analysis of the fragmentation pattern, are not documented.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy) for Functional Group Identification

A specific FT-IR spectrum for this compound, which would allow for the identification of characteristic absorption bands for the aromatic system, C-Br, C-F, and C-H bonds, is not available in the literature.

X-ray Crystallography for Single-Crystal and Solid-State Structural Elucidation

There are no published single-crystal or powder X-ray diffraction data for this compound. Therefore, information on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is unknown.

Electron Microscopy Techniques for Crystalline Morphology and Supramolecular Assembly Analysis

Without a sample of the crystalline material, studies using electron microscopy techniques such as SEM and TEM to analyze its morphology and supramolecular structure have not been performed.

Should research on this compound be published in the future, a detailed article based on the provided outline could then be generated. At present, any attempt to create the requested content would be conjectural and would not meet the required standards of scientific accuracy.

Photophysical Investigations of 9 Bromo 10 2 Fluoroethyl Anthracene

Ultraviolet-Visible Absorption Spectroscopy in Varied Chemical Environments

The absorption profile of anthracene (B1667546) and its derivatives is characterized by distinct vibronic bands. For 9-bromoanthracene (B49045), a precursor to the title compound, the UV-vis absorption spectrum displays characteristic peaks. researchgate.net The substitution pattern on the anthracene core significantly influences the electronic transitions and, consequently, the absorption maxima. Generally, substitutions can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. mdpi.com

While specific absorption data for 9-Bromo-10-(2-fluoroethyl)anthracene is not available, studies on related 9,10-disubstituted anthracenes show that the nature of the substituents and the solvent polarity can affect the absorption spectra. For instance, the absorption spectra of 9,10-dibromoanthracene (B139309) and other derivatives have been well-documented, providing a basis for understanding the electronic properties of the anthracene core. nist.gov The introduction of a bromo and a fluoroethyl group at the 9 and 10 positions is expected to modulate the π-electron system of the anthracene ring, leading to shifts in the absorption maxima compared to unsubstituted anthracene.

Table 1: General Absorption Characteristics of Related Anthracene Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| Anthracene | Cyclohexane | 356.2 |

| 9-Bromoanthracene | Not Specified | Not Specified |

Fluorescence Emission Spectroscopy and Quantum Yield Determination

Anthracene derivatives are known for their strong fluorescence. The fluorescence emission of 9-bromoanthracene has been reported, serving as a reference for its derivatives. researchgate.net The emission spectrum of anthracene compounds typically mirrors the absorption spectrum and is sensitive to the substitution pattern and the surrounding solvent environment. For example, a study on 9-bromo-10-naphthalen-2-yl-anthracene showed that the emission spectra exhibit a slight blue shift with increasing solvent polarity. nih.gov

Table 2: Fluorescence Quantum Yields of Anthracene and a Related Derivative

| Compound | Solvent | Quantum Yield (Φf) | Reference Compound |

|---|---|---|---|

| Anthracene | Ethanol | 0.27 | - |

| Anthracene | Cyclohexane | 0.36 | - |

Time-Resolved Emission Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photophysical and photochemical processes. The fluorescence lifetime of anthracene derivatives can be influenced by substituents. mdpi.com

For related ruthenium(II)-anthracene complexes, excited state lifetimes have been shown to be critical for their photochemical reactivity. db-thueringen.de While specific data for this compound is not available, the presence of the bromine atom would be expected to shorten the fluorescence lifetime due to the heavy-atom effect, which promotes intersystem crossing. The fluoroethyl group's electronic effects would also play a role in modulating the excited state lifetime. Lifetimes are typically measured using techniques like time-correlated single-photon counting (TCSPC).

Mechanisms of Fluorescence Quenching by Electron Donors and Other Chemical Species

The fluorescence of anthracene derivatives can be quenched by various chemical species, particularly electron donors and acceptors. chalcogen.ro This process involves the deactivation of the excited state of the fluorophore upon interaction with the quencher. The quenching of 9-bromo-10-naphthalen-2-yl-anthracene by the electron donor N,N-dimethylaniline (DMA) has been shown to follow the Stern-Volmer equation. nih.gov

The Stern-Volmer relationship describes the dependence of fluorescence intensity on the concentration of the quencher. The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex). chalcogen.ro For anthracene and its derivatives, quenching by nitroaromatic compounds, which are electron acceptors, is a well-studied process and is relevant to the detection of explosives. rsc.org The electron-deficient nature of the anthracene core in this compound, influenced by the electron-withdrawing bromo and potentially the fluoroethyl groups, would determine its susceptibility to quenching by various electron donors.

Photodimerization and Photoresponsive Properties

Anthracenes are well-known for their ability to undergo [4+4] photodimerization upon exposure to UV light. mdpi.com This reversible reaction links two anthracene molecules, leading to changes in the material's properties, which is the basis for their use in photoresponsive materials. researchgate.net

The kinetics of photodimerization can be studied using techniques like NMR spectroscopy to monitor the disappearance of the monomer and the appearance of the dimer over time. nih.gov Studies on the photodimerization of anthracene and 9-bromoanthracene have shown that the reaction rates are significantly influenced by the substituent. For instance, the dimerization of anthracene is about 10 times faster than that of 9-bromoanthracene when irradiated separately. nih.gov In mixtures, the formation of both homodimers and a mixed dimer occurs. researchgate.netnih.gov The kinetics of photodimerization for this compound would be expected to be influenced by the steric and electronic effects of both the bromo and fluoroethyl substituents.

Table 3: Kinetic Constants for Photodimerization of Anthracene and 9-Bromoanthracene

| Reaction | Kinetic Constant (k) | Conditions |

|---|---|---|

| Anthracene + Anthracene → Dimer | Not specified | Separate sample |

| 9-Bromoanthracene + 9-Bromoanthracene → Dimer | ~10x slower than Anthracene | Separate sample |

Substituents at the 9 and 10 positions of the anthracene core have a profound impact on its photoreactivity. Bulky substituents can sterically hinder the photodimerization process. nih.gov For example, the presence of bulky perfluorobenzyl groups in 9,10-disubstituted anthracene can prevent photodimerization. beilstein-journals.org

The bromo group at the 9-position of 9-bromoanthracene is known to slow down the rate of photodimerization compared to unsubstituted anthracene. nih.gov The 2-fluoroethyl group at the 10-position of the title compound would also exert both steric and electronic effects. Its size and conformational flexibility would influence the approach of two monomers for dimerization. Furthermore, the electron-withdrawing nature of the fluorine atom could affect the electronic distribution in the anthracene π-system, thereby modulating its photoreactivity.

Reactivity and Mechanistic Studies of 9 Bromo 10 2 Fluoroethyl Anthracene

Investigation of Electron Transfer Processes and Radical Cation Formation

The extended π-system of the anthracene (B1667546) nucleus makes it susceptible to electron transfer processes, leading to the formation of radical cations. The substituents at the 9 and 10 positions play a crucial role in modulating the ease of this process. In the case of 9-Bromo-10-(2-fluoroethyl)anthracene, the electron-withdrawing bromine atom would be expected to make the anthracene core more electron-deficient, thereby increasing its oxidation potential compared to unsubstituted anthracene.

Upon photoexcitation or in the presence of a suitable chemical oxidant, an electron can be removed from the highest occupied molecular orbital (HOMO) of the anthracene ring, generating a radical cation. Studies on similar donor-acceptor systems suggest that in the presence of an electron donor, photoinduced electron transfer (PET) can occur, leading to the formation of a radical ion pair. For instance, the interaction of anthracene derivatives with electron donors like N,N-diethylaniline has been shown to proceed via a PET mechanism, resulting in luminescence quenching and the generation of radical ions. ias.ac.in

The stability of the resulting radical cation of this compound would be influenced by the delocalization of the positive charge over the three aromatic rings. The presence of the bromo and fluoroethyl groups would likely influence the distribution of the spin density in the radical cation.

Cycloaddition Reactions Involving the Anthracene Core (e.g., Diels-Alder)

The central ring of the anthracene moiety is known to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The reactivity of anthracene in these reactions is driven by the gain in resonance energy from forming two isolated benzene (B151609) rings in the product, which is energetically more favorable than the linear polycyclic aromatic system. nih.gov

The presence of substituents at the 9 and 10 positions can significantly impact the rate and selectivity of Diels-Alder reactions. orientjchem.org In this compound, both positions are substituted, which would generally be expected to decrease the rate of reaction due to steric hindrance. However, the electronic effects of the substituents also play a critical role.

When an unsymmetrical dienophile is used, the Diels-Alder reaction with a 9,10-disubstituted anthracene can potentially lead to different regioisomers and stereoisomers. For this compound, the substituents are at the reactive sites of the diene (the 9 and 10 positions). The regioselectivity of the cycloaddition will be primarily influenced by the electronic and steric nature of the substituents on both the anthracene and the dienophile. masterorganicchemistry.com

Generally, in the Diels-Alder reaction of 9-substituted anthracenes with unsymmetrical dienophiles, a mixture of "ortho" and "meta" adducts can be formed. The "ortho" adduct is often the major product. orientjchem.org For this compound, the specific outcome would depend on the interplay between the electron-withdrawing bromo group and the slightly electron-withdrawing fluoroethyl group, as well as the nature of the dienophile.

The stereoselectivity of the Diels-Alder reaction is also a key aspect. The approach of the dienophile to the anthracene plane can be influenced by the steric bulk of the substituents at the 9 and 10 positions, potentially leading to a preference for one stereoisomer over another. rsc.org

Illustrative Data Table: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Acrylonitrile

| Dienophile | Predicted Major Regioisomer | Predicted Minor Regioisomer | Expected Ratio (ortho:meta) |

| Acrylonitrile | "ortho" | "meta" | > 1:1 |

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. orientjchem.org Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the mechanistic pathways and transition state structures. researchgate.net For this compound, DFT calculations could provide insights into the activation energies for the formation of different regioisomers and stereoisomers.

These calculations would likely show that the transition state leading to the major product is lower in energy due to a combination of favorable orbital interactions and minimal steric repulsion. The geometry of the transition state would reveal the extent of bond formation between the diene and dienophile and the influence of the bromo and fluoroethyl substituents on the approach of the dienophile.

Electrophilic and Nucleophilic Substitution Reactions at the Anthracene Nucleus

The anthracene ring can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being highly dependent on the reaction conditions and the existing substituents.

In electrophilic aromatic substitution, anthracene preferentially reacts at the 9 and 10 positions due to the higher electron density at these sites and the ability to form a more stable carbocation intermediate (arenium ion) where the positive charge is delocalized over two benzene rings. quora.com Since both the 9 and 10 positions are already substituted in this compound, electrophilic substitution would be expected to be significantly slower than for unsubstituted anthracene and would likely occur at one of the other available positions on the outer rings. The directing effects of the existing substituents would influence the position of the incoming electrophile.

Nucleophilic aromatic substitution on the anthracene core is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. The bromine atom at the 9-position could potentially act as a leaving group in a nucleophilic substitution reaction, although harsh conditions would likely be required.

Oxidative and Reductive Transformation Pathways of the Anthracene System

The anthracene system is susceptible to both oxidation and reduction. Oxidation of anthracenes often leads to the formation of anthraquinones. For 9-bromoanthracene (B49045), oxidation with agents like chromic acid results in the formation of anthraquinone, with the loss of the bromine atom. sciencemadness.org It is plausible that the oxidation of this compound would follow a similar pathway, yielding anthraquinone. The mechanism of oxidation can involve the formation of radical intermediates and subsequent attack by the oxidizing species. mdpi.com

Reduction of the anthracene nucleus can also occur, typically leading to 9,10-dihydroanthracene (B76342) derivatives. The conditions for reduction (e.g., catalytic hydrogenation, dissolving metal reduction) would determine the extent of saturation of the aromatic system. For this compound, reduction could potentially lead to the corresponding 9,10-dihydroanthracene derivative, with the possibility of reductive cleavage of the carbon-bromine bond under certain conditions.

Intramolecular Rearrangements and Cyclization Processes Involving the Fluoroethyl Substituent

The 2-fluoroethyl substituent at the 10-position introduces the possibility of intramolecular reactions. Under appropriate conditions, such as in the presence of a strong base, elimination of hydrogen fluoride (B91410) could potentially occur, leading to a vinylanthracene derivative.

Furthermore, intramolecular cyclization reactions could be envisioned, although these would likely require specific reagents or conditions to facilitate the process. For example, if a reactive functional group were to be introduced elsewhere on the molecule, the fluoroethyl group could potentially participate in a ring-forming reaction. However, without specific activating conditions, the fluoroethyl group is expected to be relatively stable.

Computational Chemistry Approaches for 9 Bromo 10 2 Fluoroethyl Anthracene

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

DFT calculations typically begin with geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. From this optimized geometry, a wealth of electronic information can be extracted. Key outputs include the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and absorption spectrum.

The substituents at the 9- and 10-positions of the anthracene (B1667546) core significantly modulate these electronic properties. The bromine atom, being electronegative, and the 2-fluoroethyl group, with its inductive electron-withdrawing effects, are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted anthracene. This, in turn, affects the HOMO-LUMO gap. Studies on other 9,10-disubstituted anthracenes have shown that both electron-donating and electron-withdrawing groups can alter the electronic states. rsc.org For instance, DFT calculations on phenyl- and thiophene-substituted anthracenes confirm that while substitutions may only minorly affect UV/Vis absorption, they can significantly impact electronic and fluorescent properties. rsc.orgrsc.org

The energetics of the molecule, including its total energy, heat of formation, and strain energy, can also be reliably calculated. This information is crucial for assessing the molecule's stability and for calculating the thermodynamics of reactions in which it might participate.

Table 1: Representative Calculated Electronic Properties of Substituted Anthracenes using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene | -5.93 | -1.53 | 4.40 |

| 9,10-Dibromoanthracene (B139309) | -6.21 | -2.15 | 4.06 |

| 9,10-Diphenylanthracene | -5.85 | -1.78 | 4.07 |

| 9,10-Bis(perfluorobenzyl)anthracene | -6.41 | -3.36 | 3.05 |

Note: The values in this table are illustrative and represent typical results from DFT calculations on analogous compounds. Actual values for 9-Bromo-10-(2-fluoroethyl)anthracene would require specific calculations.

Prediction of Photophysical Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of fluorescent molecules like anthracene derivatives. These methods can simulate how the molecule interacts with light, providing data on absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

For this compound, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule will absorb, allowing for the theoretical prediction of its UV-Visible absorption spectrum. The calculations also provide information about the strength of these transitions (oscillator strengths), which relates to the intensity of the absorption peaks.

Furthermore, by optimizing the geometry of the molecule in its first excited state, the emission properties can be modeled. The energy difference between the relaxed excited state and the ground state corresponds to the energy of the emitted photon, thus predicting the fluorescence spectrum. The introduction of heavy atoms like bromine is known to often decrease fluorescence quantum yields due to enhanced intersystem crossing to triplet states, an effect that can be computationally investigated. Conversely, fluorination can sometimes enhance quantum yields. beilstein-journals.org Studies on various 9,10-disubstituted anthracenes have demonstrated that the nature of the substituents dramatically influences the photophysical behavior, leading to shifts in emission color from blue to red and altering quantum efficiencies. acs.orgresearchgate.net

Table 2: Illustrative Photophysical Data for 9,10-Disubstituted Anthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| Anthracene | 375 | 402 | 0.28 - 0.36 |

| 9,10-Diphenylanthracene | 393 | 415 | ~1.00 |

| 9,10-Bis(trifluoromethyl)anthracene | 385 | 408 | 0.68 |

| 9,10-Bis(2-thienyl)anthracene | 418 | 450 | 0.02 |

Note: This table presents experimental and calculated data for analogous compounds to illustrate the range of properties achievable by substitution. The specific properties of this compound would need to be determined by specific computational and experimental work.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamics of molecules over time. MD simulations use classical mechanics to model the movements of atoms in a molecule and its interactions with a surrounding environment, such as a solvent.

For this compound, the primary focus of MD simulations would be the conformational analysis of the 2-fluoroethyl side chain. This group has several rotatable bonds, and its orientation relative to the rigid anthracene plane could influence the molecule's packing in the solid state and its interactions with other molecules in solution. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying the most stable conformers and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing many molecules of this compound, one can observe how they aggregate and self-assemble. These simulations can reveal the preferred modes of interaction, such as π-π stacking of the anthracene cores or halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting crystal structures and the morphology of thin films, which are important for applications in organic electronics. tandfonline.com The simulations provide a dynamic picture of these assemblies, which is complementary to the static information obtained from crystal structures. tandfonline.com

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. DFT calculations can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition state geometries. rsc.org

Anthracene and its derivatives are known to undergo various reactions, such as Diels-Alder [4+2] and [4+4] photodimerization cycloadditions. For this compound, computational methods can be used to elucidate the mechanisms of these reactions. For example, in a potential Diels-Alder reaction, DFT can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate.

By calculating the geometries and energies of the transition states for different possible reaction pathways or stereochemical outcomes, chemists can predict the regioselectivity and stereoselectivity of a reaction. nih.gov For instance, computational studies on the Diels-Alder reaction of 9-substituted anthracenes have successfully explained observed product ratios by comparing the activation barriers of competing pathways. nih.gov This predictive capability is invaluable for designing new synthetic routes and for understanding the factors that control chemical reactivity.

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are fundamental to supramolecular chemistry, governing processes like molecular recognition and self-assembly. fortunejournals.com Computational methods provide a means to visualize, quantify, and understand these weak yet crucial interactions.

In the context of this compound, several types of non-covalent interactions are expected to be important. The large aromatic surface of the anthracene core is prone to π-π stacking interactions with other aromatic molecules. The bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. Furthermore, the fluorine atom on the ethyl chain could potentially engage in weak hydrogen bonding or other electrostatic interactions.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to analyze the electron density of a molecular system to identify and characterize these interactions. acs.orgrsc.org These methods can pinpoint the exact location of non-covalent bonds, determine their strength, and distinguish between attractive and repulsive interactions. rsc.org This level of detail is critical for understanding how individual molecules of this compound would assemble into larger, ordered structures in the solid state or in solution, which ultimately dictates the material's bulk properties. nih.govresearchgate.net

Advanced Research Applications and Methodological Contributions of 9 Bromo 10 2 Fluoroethyl Anthracene

Development as a Fluorescent Probe in Chemical and Biochemical Sensing Systems

The intrinsic fluorescence of the anthracene (B1667546) core is a foundational property that allows for its derivatives to be employed as fluorescent probes. The substitution at the 9 and 10 positions can significantly modulate these fluorescent properties. For instance, while unsubstituted anthracene has a fluorescence quantum yield of about 30%, this can be drastically altered by substitution. rsc.org In the case of 9-Bromo-10-(2-fluoroethyl)anthracene, the electronic effects of the bromo and fluoroethyl substituents are expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

The presence of the bromine atom, a heavy atom, can influence the rate of intersystem crossing from the singlet excited state to the triplet state. This "heavy atom effect" could potentially decrease the fluorescence quantum yield compared to non-halogenated analogs. However, this effect also opens avenues for the development of probes for analytes that can modulate this intersystem crossing, leading to a "turn-on" or "turn-off" fluorescent response. The fluoroethyl group can enhance the solubility of the molecule in various solvents and can influence its binding affinity and selectivity towards specific analytes through non-covalent interactions.

The development of fluorescent probes based on 9,10-disubstituted anthracenes is an active area of research. uq.edu.auresearchgate.net The photophysical properties of these probes can be fine-tuned by altering the substituents. A comparative analysis of the photophysical properties of various 9,10-disubstituted anthracene derivatives provides a framework for predicting the potential performance of this compound as a fluorescent probe.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| 9,10-Diphenylanthracene | 393 | 434 | ~1.00 |

| 9,10-Dimethylanthracene | 387 | 415 | ~0.70 |

| 9,10-Bis(phenylethynyl)anthracene | 454 | 482 | >0.80 |

| 9,10-Dibromoanthracene (B139309) | 404 | 432 | ~0.10 |

The data in Table 1 illustrates the significant impact of substituents at the 9 and 10 positions on the photophysical properties of the anthracene core. It is anticipated that this compound would exhibit a fluorescence quantum yield that is influenced by the competing effects of the bromo and fluoroethyl groups.

Role as a Building Block in the Synthesis of Advanced Organic Materials

The presence of a reactive bromine atom makes this compound a valuable synthon for the construction of more complex organic materials. Bromoarenes are versatile precursors in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in the formation of carbon-carbon bonds. ossila.com This allows for the covalent linking of the this compound unit to other molecular fragments, leading to the synthesis of polymers, dendrimers, and discrete molecular architectures with tailored electronic and photophysical properties.

The resulting materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The anthracene core is a well-established blue-emitting chromophore, and by incorporating it into larger conjugated systems, it is possible to tune the emission color and improve charge transport properties. ossila.com The fluoroethyl group can play a crucial role in enhancing the solubility and processability of the final materials, which is a significant consideration for their fabrication into thin films for device applications. Furthermore, the fluorine atoms can influence the intermolecular packing and electronic properties of the material, potentially leading to improved device performance.

The synthesis of advanced organic materials often begins with foundational building blocks like 9-bromoanthracene (B49045) and its derivatives. rsc.orgchemicalbook.com The synthetic versatility of this compound allows for its incorporation into a wide array of molecular designs.

Contribution to the Fundamental Understanding of Polycyclic Aromatic Hydrocarbon Photochemistry

The study of the photochemistry of polycyclic aromatic hydrocarbons (PAHs) is crucial for understanding their environmental fate and for developing new photochemical technologies. witpress.com The introduction of substituents onto the PAH core can significantly alter their photochemical behavior. This compound serves as an interesting model compound for investigating the influence of both a heavy halogen atom and a fluoroalkyl group on the photochemical pathways of anthracene.

One of the characteristic photochemical reactions of anthracene is its [4+4] photodimerization upon exposure to UV light. mdpi.com The substituents at the 9 and 10 positions can sterically hinder this dimerization process, thereby increasing the photostability of the molecule. The bromine atom can also influence the excited state dynamics, potentially promoting photoinduced electron transfer or energy transfer processes.

Furthermore, the study of the photophysical properties of this compound, such as its excited-state lifetime and quantum yields of fluorescence and triplet formation, can provide valuable data for computational models that aim to predict the photochemical behavior of complex organic molecules. rsc.org Understanding how the interplay of the bromo and fluoroethyl groups affects the electronic structure and excited-state potential energy surfaces of the anthracene core is of fundamental scientific interest. The photochemistry of related compounds, such as 9-nitroanthracene, has been shown to involve complex rearrangements, leading to products like 9,10-anthraquinone. wjpmr.com

Utility in the Advancement of Analytical Chemistry Methods (e.g., HPLC derivatization)

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. researchgate.net Anthracene derivatives are frequently used as fluorescent labeling reagents due to their high molar absorptivity and fluorescence quantum yields. nih.gov

This compound has the potential to be utilized as a pre-column derivatization reagent for analytes containing nucleophilic functional groups, such as carboxylic acids, phenols, and thiols. The bromo group at the 9-position can undergo nucleophilic substitution by the analyte, forming a stable, highly fluorescent derivative that can be easily detected by an HPLC system equipped with a fluorescence detector. This approach can significantly improve the sensitivity and selectivity of the analytical method.

The general reaction for the derivatization of a carboxylic acid with a bromoanthracene derivative would proceed via an esterification reaction, often in the presence of a catalyst. The resulting ester would possess the strong fluorescence of the anthracene core, allowing for the detection of the carboxylic acid at very low concentrations. Reagents such as 9-chloromethyl anthracene have been successfully used for the derivatization of carboxylic acids for HPLC analysis. nih.gov

Table 2: Examples of Anthracene-Based Derivatization Reagents for HPLC

| Reagent | Target Analyte Functional Group | Detection Method |

|---|---|---|

| 9-Chloromethyl anthracene | Carboxylic acids | Fluorescence |

| 9-Anthryldiazomethane | Carboxylic acids | Fluorescence |

| 9-(Hydroxymethyl)anthracene | Carboxylic acids (with activation) | Fluorescence |

| 2-(9-Anthryl)ethyl Chloroformate | Amines | Fluorescence |

The development of new derivatization reagents is an ongoing effort in analytical chemistry to improve the performance of separation techniques. The unique substitution pattern of this compound could offer advantages in terms of reactivity, stability of the derivative, and chromatographic properties.

Exploration in Photocatalytic and Photoelectrocatalytic Systems

Photocatalysis and photoelectrocatalysis are emerging as powerful tools for sustainable chemical synthesis and environmental remediation. scielo.br These processes utilize light to drive chemical reactions, often with the aid of a photocatalyst that can absorb light and mediate electron transfer. Polycyclic aromatic hydrocarbons, including anthracene derivatives, can act as photosensitizers in such systems. researchgate.net

Upon absorption of light, this compound would be promoted to an excited state. This excited molecule can then participate in photochemical reactions through either energy transfer or electron transfer processes. For instance, it could transfer its excitation energy to another molecule, initiating a reaction, or it could be oxidized or reduced, generating reactive radical ions that can drive chemical transformations. The redox potentials of the ground and excited states of this compound, which are influenced by the bromo and fluoroethyl substituents, would be critical parameters determining its suitability as a photocatalyst.

The direct C-H alkylation of PAHs under visible light irradiation is an example of a photochemical approach to functionalize these molecules. nih.gov While in this case the PAH itself is the substrate, it highlights the potential for PAHs to engage in photoinduced electron transfer processes. The exploration of this compound in photocatalytic systems could involve its use as a photosensitizer for organic transformations or its incorporation into larger photoactive assemblies. The study of the photocatalytic degradation of anthracene itself, often using semiconductor materials like TiO2, provides insights into the initial steps of photooxidation which could be relevant to the behavior of its derivatives in photocatalytic environments. scielo.brresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-10-(2-fluoroethyl)anthracene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 9-bromoanthracene derivatives typically involves functionalization at the 9 and 10 positions. For this compound, a plausible route is:

- Step 1 : Bromination of anthracene using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) to form 9,10-dibromoanthracene (yield: ~85%, 30 min reaction time) .

- Step 2 : Selective substitution at the 10-position via Suzuki-Miyaura coupling with a 2-fluoroethyl boronic acid derivative under inert conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃, toluene/THF) .

Q. Key Factors Affecting Yield :

Q. Table 1: Comparison of Bromination Methods

| Method | Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Traditional Br₂ | Br₂/AcOH | AcOH | 120 | 70–75 |

| BDMS (Improved) | BDMS | DCM | 30 | 85 |

Q. How should researchers characterize this compound, and what spectral data are critical?

Methodological Answer: Characterization requires multi-modal spectroscopic analysis:

- ¹H NMR : Look for aromatic protons (δ 8.60–7.30 ppm) and fluoroethyl CH₂ signals (δ 4.50–4.20 ppm, split due to F coupling) .

- ¹³C NMR : Confirm bromine (C-Br at ~125 ppm) and fluoroethyl carbons (CF₂ at ~110 ppm) .

- MS (EI) : Molecular ion peak at m/z 334 (C₁₆H₁₁BrF) with isotopic pattern confirming Br .

Q. Common Pitfalls :

- Overlapping signals in NMR due to anthracene’s symmetry; use NOESY or COSY for resolution.

- Fragmentation in MS may obscure the parent ion; employ high-resolution MS (HRMS).

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Based on structurally similar brominated anthracenes:

Q. How can researchers optimize purification of this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (4–32% DCM in hexane; Rₕ = 0.29) .

- Recrystallization : Ethanol or isopropanol yields high-purity crystals (mp: 167–169°C for analogues) .

- TLC Monitoring : Spot under UV (λ = 254 nm); anthracene derivatives fluoresce .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 9-bromoanthracene derivatization?

Methodological Answer:

- Electrophilic Substitution : Bromination at C9/C10 is favored due to anthracene’s electron-rich central ring. BDMS generates Br⁺ electrophiles, attacking the 9/10 positions .

- Coupling Reactions : Suzuki-Miyaura occurs at C10 due to steric hindrance from C9-Br. Computational studies (DFT) show lower activation energy for C10 substitution .

Q. Table 2: Computational vs. Experimental Regioselectivity

| Position | DFT ΔG‡ (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| C9 | 22.5 | <5 |

| C10 | 18.2 | 58–65 |

Q. How do photophysical properties of this compound enable applications in optoelectronics?

Methodological Answer:

Q. Key Data :

Q. What analytical methods resolve contradictions in reported reactivity data for bromoanthracenes?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates (e.g., bromination vs. temperature) .

- Isotopic Labeling : ¹⁸O tracing in oxidation byproducts clarifies competing pathways .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., C9 vs. C10 substitution) .

Case Study : Conflicting reports on BDMS efficiency were resolved by solvent screening; DCM minimizes side reactions vs. DMSO .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

Q. Table 3: Predicted vs. Experimental Properties

| Property | Predicted (DFT) | Experimental |

|---|---|---|

| HOMO-LUMO gap (eV) | 3.2 | 3.1 |

| Dipole moment (D) | 1.8 | 1.7 |

Q. What strategies improve the stability of this compound in aqueous environments?

Methodological Answer:

Q. How does this compound’s bioactivity correlate with structural features?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.